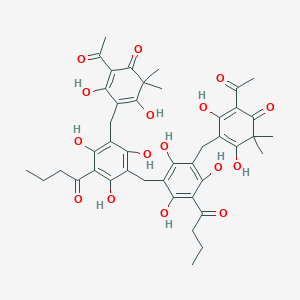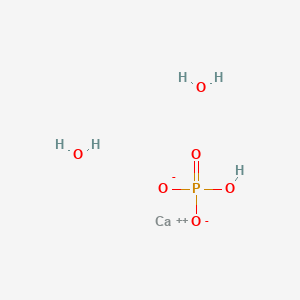
4-Ethynylbenzyl alcohol
概要
説明
4-Ethynylbenzyl alcohol is a chemical compound with the linear formula HC≡CC6H4CH2OH . It has a molecular weight of 132.16 . It is used in the synthesis of platinum-acetylide dendrimers, rotaxanes, and arylacetylenes . It has also been employed in the preparation of arylalkyne-tagged sugars for the photoinduced glycosylation of cysteine-containing peptides .
Synthesis Analysis
4-Ethynylbenzyl alcohol can be synthesized from 4-Hydroxymethylphenylacetylene . It can also act as a precursor to synthesize fluorescent probes via Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction .Molecular Structure Analysis
The molecular structure of 4-Ethynylbenzyl alcohol is represented by the SMILES string OCc1ccc (cc1)C#C . The InChI key for this compound is QCZORVSTESPHCO-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, 4-Ethynylbenzyl alcohol can be used in the synthesis of platinum-acetylide dendrimers, rotaxanes, and arylacetylenes . It can also be employed in the preparation of arylalkyne-tagged sugars for the photoinduced glycosylation of cysteine-containing peptides .Physical And Chemical Properties Analysis
4-Ethynylbenzyl alcohol is a solid at 20 degrees Celsius . It has a melting point of 40-44 °C . It should be stored under inert gas at a temperature between 0-10°C . It is air sensitive and heat sensitive .科学的研究の応用
Synthesis of Platinum-Acetylide Dendrimers
4-Ethynylbenzyl alcohol can be used in the synthesis of platinum-acetylide dendrimers . These dendrimers are a class of polymers that have potential applications in the field of materials science, particularly in the development of new materials with unique properties.
Preparation of Rotaxanes
Rotaxanes are mechanically interlocked molecules consisting of a ‘ring’ molecule threaded onto an ‘axle’ molecule. 4-Ethynylbenzyl alcohol can be used in the preparation of these rotaxanes . Rotaxanes have potential applications in the development of molecular machines and nanotechnology.
Synthesis of Arylacetylenes
Arylacetylenes are a class of organic compounds that contain an aryl group attached to an acetylenic carbon. 4-Ethynylbenzyl alcohol can be used in the synthesis of these arylacetylenes . Arylacetylenes have potential applications in the synthesis of complex organic molecules and in the development of new materials.
Preparation of Arylalkyne-Tagged Sugars
4-Ethynylbenzyl alcohol can be employed in the preparation of arylalkyne-tagged sugars . These sugars can be used for the photoinduced glycosylation of cysteine-containing peptides . This has potential applications in the field of biochemistry and molecular biology.
Synthesis of Fluorescent Probes
4-Ethynylbenzyl alcohol can act as a precursor to synthesize fluorescent probes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction . These fluorescent probes have potential applications in biological imaging and diagnostics.
Electrocatalysis in Deep Eutectic Solvents
Although not directly mentioned, the compound could potentially be used in electrocatalysis within deep eutectic solvents . Electrocatalysis stands out as a promising avenue for synthesizing high-value products with minimal environmental footprint .
Safety and Hazards
4-Ethynylbenzyl alcohol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has hazard statements H302 - H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Relevant Papers Unfortunately, the search results did not provide specific papers related to 4-Ethynylbenzyl alcohol .
作用機序
Mode of Action
It’s known that it can be used in the synthesis of various complex molecules , suggesting that it may interact with its targets through covalent bonding or other chemical interactions.
Biochemical Pathways
The biochemical pathways affected by 4-Ethynylbenzyl alcohol are currently unknown. It’s worth noting that this compound can be used in the synthesis of platinum-acetylide dendrimers, rotaxanes, and arylacetylenes . These compounds have diverse applications in biochemistry and could potentially affect various biochemical pathways.
Pharmacokinetics
Its physical and chemical properties such as its molecular weight (13216 g/mol) , boiling point (239.6±23.0℃ at 760 Torr) , and density (1.08±0.1 g/cm3 at 20 ºC 760 Torr) can provide some insights into its potential pharmacokinetic behavior.
Result of Action
It has been used in the preparation of arylalkyne-tagged sugars for the photoinduced glycosylation of cysteine-containing peptides . This suggests that it may have potential applications in bioconjugation and the study of protein function.
Action Environment
It’s known that it should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.
特性
IUPAC Name |
(4-ethynylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6,10H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZORVSTESPHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457502 | |
| Record name | 4-Ethynylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylbenzyl alcohol | |
CAS RN |
10602-04-7 | |
| Record name | 4-Ethynylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-ethynylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the optical properties of poly(4-EBA) and how do they compare to similar polyacetylenes?
A1: Poly(4-EBA), a conjugated polymer, exhibits a photoluminescence maximum peak at 465 nm, corresponding to a photon energy of 2.67 eV []. This information, along with UV-visible absorption data, allows researchers to compare poly(4-EBA)'s optical properties to other polyacetylene derivatives and understand its potential applications in areas like light-emitting devices or sensors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)




